Thioproperazine Difumarate

Description

BenchChem offers high-quality Thioproperazine Difumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioproperazine Difumarate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

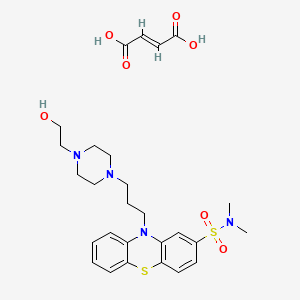

Molecular Formula |

C27H36N4O7S2 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide |

InChI |

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

MDUVRTGSAKNTRG-WLHGVMLRSA-N |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Navigating the In Vivo Journey of Thioproperazine Difumarate: A Technical Guide to Pharmacokinetic Profiling in Rodent Models

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of thioproperazine difumarate in rodent models. As a potent phenothiazine antipsychotic, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for the preclinical assessment of its efficacy and safety. This document, under full editorial control, is structured to deliver not just protocols but the scientific rationale behind the experimental designs, ensuring a robust and logical approach to pharmacokinetic evaluation.

Introduction: The Significance of Pharmacokinetic Analysis for Thioproperazine

Thioproperazine, a typical antipsychotic of the phenothiazine class, is recognized for its high potency, primarily through the antagonism of dopamine D2 receptors.[1][2] It is used in the management of schizophrenia and other psychotic disorders.[1] Rodent models are indispensable tools in the early stages of drug development, providing critical insights into a compound's in vivo behavior. A thorough characterization of thioproperazine's pharmacokinetics in these models is essential to correlate plasma and brain concentrations with its pharmacodynamic effects, thereby establishing a therapeutic window and informing clinical dose predictions.

While extensive research has been conducted on the pharmacological effects of thioproperazine in rodents, such as its potent induction of catalepsy as a model for Parkinsonian side effects, detailed pharmacokinetic parameters are not as readily available in publicly accessible literature.[2] Therefore, this guide will also draw upon data from other well-studied phenothiazines, such as chlorpromazine and trifluoperazine, to provide a comparative framework and infer potential pharmacokinetic characteristics of thioproperazine.

Core Pharmacokinetic Properties: An ADME Profile

The journey of thioproperazine difumarate through a biological system can be delineated by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).

Absorption

Thioproperazine is orally active, indicating it is absorbed from the gastrointestinal tract.[1] However, the route of administration in preclinical rodent studies is often intraperitoneal (i.p.) to bypass first-pass metabolism and ensure more consistent systemic exposure.[1][3] The choice between oral and parenteral administration is a critical experimental decision. Oral administration provides a more clinically relevant model but can lead to variable absorption and significant first-pass metabolism in the liver. In contrast, i.p. injection typically results in rapid absorption into the systemic circulation.[4]

For a related phenothiazine, trifluoperazine, oral administration in rats resulted in rapid absorption.[5] It can be inferred that thioproperazine, with a similar chemical scaffold, would also be readily absorbed.

Distribution

Following absorption, thioproperazine is distributed throughout the body via the bloodstream. A key aspect of its distribution for a centrally acting drug is its ability to cross the blood-brain barrier (BBB). Phenothiazines are generally lipophilic, which facilitates their entry into the central nervous system (CNS).

Studies on various neuroleptics in rats have shown a wide range of brain-to-serum concentration ratios.[6] High-potency agents often exhibit a more favorable brain-to-blood distribution.[6] Given thioproperazine's high potency, a significant accumulation in brain tissue is expected. This is a critical parameter to measure, as the concentration at the site of action (the brain) is directly related to its antipsychotic effects.

For another phenothiazine, thioridazine, the drug and its metabolites were found to be evenly distributed throughout all regions of the brain in chronically medicated patients.[7] It is plausible that thioproperazine follows a similar distribution pattern in the rodent brain.

Metabolism

Like other phenothiazines, thioproperazine is expected to be extensively metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system.[8] Common metabolic pathways for phenothiazines include N-demethylation, sulfoxidation, and aromatic hydroxylation.[9] In vitro studies using liver microsomes from various species, including rats, are instrumental in identifying the major metabolites and the specific CYP isoforms involved.[9][10]

For instance, studies with the phenothiazine perazine in rat liver microsomes demonstrated that N-oxidation is a major metabolic pathway.[9] It is crucial to characterize the metabolites of thioproperazine, as some may be pharmacologically active and contribute to the overall therapeutic effect or side effect profile.

Excretion

The metabolites of thioproperazine, being more water-soluble than the parent drug, are primarily excreted from the body via the kidneys in urine and through the biliary system into the feces.[5] A study on trifluoperazine in rats showed that after oral administration, only 6% of the dose was recovered in the urine, with the majority (97% within 24 hours) being excreted in the feces, largely through biliary excretion.[5] This suggests that for thioproperazine, fecal excretion is likely the predominant route.

Experimental Protocols for Pharmacokinetic Evaluation

To elucidate the pharmacokinetic profile of thioproperazine difumarate in rodent models, a series of well-defined experiments are necessary.

Animal Models and Dosing

-

Species: Male Sprague-Dawley or Wistar rats (200-250 g) and male C57BL/6 or CD-1 mice (20-25 g) are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: Thioproperazine difumarate can be dissolved in a suitable vehicle (e.g., sterile water or saline). Doses will vary depending on the study's objective, but a common dose for pharmacological effect studies in rats is 5 mg/kg i.p.[1] For pharmacokinetic studies, a range of doses should be investigated to assess dose proportionality. Both intravenous (i.v.) and oral (p.o.) or intraperitoneal (i.p.) routes should be considered to determine absolute bioavailability.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected from the tail vein (mice) or jugular vein/saphenous vein (rats) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Brain Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, blotted dry, and weighed. Brain tissue is then homogenized in a suitable buffer and stored at -80°C.

Bioanalytical Method for Quantification

A sensitive and specific analytical method is crucial for accurately quantifying thioproperazine concentrations in plasma and brain homogenates. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[11][12]

Sample Preparation:

-

Protein Precipitation: A simple and effective method for removing proteins from plasma and brain homogenate samples. Acetonitrile is a common precipitating agent.

-

Liquid-Liquid Extraction (LLE): This technique separates the drug from the biological matrix based on its solubility in two immiscible liquids.

-

Solid-Phase Extraction (SPE): Provides a more thorough sample clean-up and is particularly useful for complex matrices.

LC-MS/MS Conditions:

-

Chromatographic Separation: A C18 or similar reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

In Vitro Metabolism Studies

-

Liver Microsomes: Incubating thioproperazine with rat or mouse liver microsomes in the presence of NADPH allows for the identification of metabolites formed by CYP450 enzymes.[13][14]

-

Hepatocytes: Using primary hepatocytes provides a more complete picture of metabolism as they contain both phase I and phase II metabolic enzymes.

Data Presentation and Visualization

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters to be determined. Due to the lack of specific published data for thioproperazine, representative values for a similar phenothiazine are provided for illustrative purposes.

| Parameter | Description | Rodent Species | Route | Dose (mg/kg) | Value | Reference (for Trifluoperazine) |

| Cmax | Maximum plasma concentration | Rat | p.o. | 0.35 | - | [5] |

| Tmax | Time to reach Cmax | Rat | p.o. | 0.35 | - | [5] |

| AUC | Area under the plasma concentration-time curve | Rat | p.o. | 0.35 | - | [5] |

| t1/2 | Elimination half-life | Rat | p.o. | 0.35 | - | [5] |

| CL | Clearance | Rat | p.o. | 0.35 | - | [5] |

| Vd | Volume of distribution | Rat | p.o. | 0.35 | - | [5] |

| F | Bioavailability | - | - | - | - | - |

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study of thioproperazine difumarate.

Caption: Workflow for a rodent pharmacokinetic study of thioproperazine difumarate.

Signaling Pathway

Thioproperazine exerts its primary effect by blocking D2 dopamine receptors. The following diagram illustrates this mechanism of action.

Caption: Mechanism of action of thioproperazine at the D2 dopamine receptor.

Conclusion and Future Directions

This guide outlines the critical aspects of characterizing the pharmacokinetic properties of thioproperazine difumarate in rodent models. While direct and comprehensive pharmacokinetic data for thioproperazine remains to be fully elucidated in publicly available literature, the methodologies and comparative pharmacology presented here provide a robust framework for researchers. Future studies should focus on conducting definitive pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability in both rats and mice. Furthermore, identifying and quantifying the major metabolites and assessing their pharmacological activity will be crucial for a complete understanding of thioproperazine's in vivo disposition and its translation to the clinical setting.

References

-

Comparative study of phenothiazine derivatives on monoamine metabolism--direct correlation between the concentrations of drugs and monoamine metabolites in the brain. PubMed. [Link]

-

A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics. PMC. [Link]

-

Absorption, Distribution and Excretion of Trifluoperazine in Rats. PubMed. [Link]

-

Some pharmacological properties of thioproperazine and their modification by anti-parkinsonian drugs. SciSpace. [Link]

-

SOME PHARMACOLOGICAL PROPERTIES OF THIOPROPERAZINE AND THEIR MODIFICATION BY ANTI-PARKINSONIAN DRUGS. PubMed. [Link]

-

Drug distribution between blood and brain as a determinant of antipsychotic drug effects. PubMed. [Link]

-

(PDF) Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. ResearchGate. [Link]

-

Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Scholarly Commons. [Link]

-

Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. Semantic Scholar. [Link]

-

Some pharmacological properties of thioproperazine and their modification by anti-parkinsonian drugs. PMC. [Link]

-

The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--I. In vitro studies. PubMed. [Link]

-

Study on the Excretion of a New Antihypertensive Drug 221s (2,9) in Rats. MDPI. [Link]

-

Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC. [Link]

-

Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue. PubMed. [Link]

-

Pharmacology of antipsychotics. Deranged Physiology. [Link]

-

Effect of Acute Antipsychotic Administration on Dopamine Synthesis in Rodents and Human Subjects Using 6-[18F]-L-m-Tyrosine. Wiley Online Library. [Link]

-

Pharmacokinetics of tetrabenazine and its major metabolite in man and rat. Bioavailability and dose dependency studies. ResearchGate. [Link]

-

Phenothiazine-type antipsychotics elicit cutaneous analgesia in rats. PubMed. [Link]

-

Determination of aripiprazole in rat plasma and brain using ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Fig. 5 Brain-to-plasma ratios against plasma concentrations. (a) Data.... ResearchGate. [Link]

-

THIOPROPERAZINE MESYLATE. Inxight Drugs. [Link]

-

Metabolism of the phenothiazine drug perazine by liver and lung microsomes from various species. ResearchGate. [Link]

-

Pharmacokinetics of HupA-PLGA-NPs of different sizes in the mouse blood and brain determined by LC-MS. Spandidos Publications. [Link]

-

Liver microsomal drug-metabolizing enzyme activity: enhancement by blockade of degradative processes in promethazine-treated rats. PMC. [Link]

-

Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists. PubMed. [Link]

-

Advanced UPLC-MS/MS Method for the Quantification of SIPI6398 in Rat Plasma and Its Pharmacokinetic Characterization. PMC. [Link]

-

The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. [Link]

-

Determination of tiopronin in rat plasma by HPLC following fluorescent derivatization. ResearchGate. [Link]

-

Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. MDPI. [Link]

-

[Changes in plasma prolactin and magnesium in male rats treated with thioproperazine and/or bromocriptine]. PubMed. [Link]

-

Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry. Augusta University Research Profiles. [Link]

-

Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. ResearchGate. [Link]

-

Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed. [Link]

-

Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? MDPI. [Link]

-

Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011. Frontiers. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. SOME PHARMACOLOGICAL PROPERTIES OF THIOPROPERAZINE AND THEIR MODIFICATION BY ANTI-PARKINSONIAN DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution and excretion of trifluoperazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug distribution between blood and brain as a determinant of antipsychotic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration and distribution of thioridazine and metabolites in schizophrenic post-mortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Drug metabolism by rat and human hepatic microsomes in response to interaction with H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of aripiprazole in rat plasma and brain using ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the lipophilic antipsychotic drug ziprasidone in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comprehensive understanding of thio TEPA metabolism in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and Physicochemical Characterization of Thioproperazine Difumarate: A Comprehensive Technical Guide

Introduction & Molecular Rationale

Thioproperazine is a highly potent phenothiazine derivative, characterized by a tricyclic phenothiazine core, a sulfonamide moiety, and a basic piperazine side chain[1]. While the free base exhibits significant pharmacological efficacy as an antipsychotic and anti-emetic, its physicochemical properties—specifically aqueous solubility and solid-state stability—are suboptimal for advanced formulation[2].

To engineer a superior solid-state profile, the API is frequently formulated as a difumarate salt (CAS: 123937-18-8)[3]. The selection of fumaric acid as a coformer is not arbitrary; dicarboxylic acids like fumaric acid are field-proven to enhance the thermal stability, dissolution rate, and hygroscopic profile of basic APIs[4]. However, the structural characterization of such multicomponent systems requires rigorous analytical orthogonalization to distinguish between a true ionic salt and a neutral cocrystal[5].

As a Senior Application Scientist, I design structural analysis workflows not merely to collect data, but to establish a definitive, self-validating model of the molecule's spatial and electronic reality. This guide details the causal logic, experimental protocols, and data synthesis required to fully elucidate the structure of thioproperazine difumarate.

Fig 1: Orthogonal structural elucidation workflow for thioproperazine difumarate.

Salt vs. Cocrystal: The ΔpKa Paradigm

The fundamental question in analyzing thioproperazine difumarate is confirming the proton transfer from fumaric acid to the piperazine nitrogens. We apply the ΔpKa rule ( ΔpKa=pKa(base)−pKa(acid) ) to predict the ionization state[6].

The primary basic center of thioproperazine (the terminal piperazine nitrogen) has a pKa of ~8.0. Fumaric acid possesses two acidic protons with pKa1=3.03 and pKa2=4.44 .

-

ΔpKa (first proton) = 8.0−3.03=4.97

-

Since ΔpKa>3 , complete proton transfer is thermodynamically favored, predicting a true salt rather than a cocrystal[6].

However, empirical prediction models can fail in complex crystal lattices due to packing forces[5]. Therefore, Single-Crystal X-Ray Diffraction (SC-XRD) and Solid-State NMR (ssNMR) are mandatory to empirically validate the location of the proton[7].

Fig 2: Decision matrix and empirical validation for determining salt vs. cocrystal formation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed with built-in validation checkpoints.

Protocol A: Controlled Crystallization for SC-XRD

Causality: High-quality single crystals are required to resolve the electron density of hydrogen atoms (critical for proving proton transfer). Slow evaporation minimizes lattice defects.

-

Dissolution: Dissolve 50 mg of thioproperazine difumarate in 5 mL of a binary solvent system (e.g., Methanol/Water 80:20 v/v) at 45°C under continuous stirring.

-

Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulates.

-

Controlled Evaporation: Puncture the vial septum with a single 21G needle to restrict the evaporation rate. Incubate at a stable 20°C in a vibration-free environment for 7–14 days.

-

Validation Checkpoint: Harvest crystals and examine under a polarized light microscope. Pass criteria: Crystals must exhibit uniform extinction (birefringence) upon stage rotation, confirming a single crystalline domain rather than a twinned or amorphous aggregate.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)

Causality: Data must be collected at cryogenic temperatures to reduce atomic thermal vibrations (Debye-Waller factors), allowing precise localization of the transferred proton[4].

-

Mounting: Select a crystal (approx. 0.2×0.2×0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

-

Data Collection: Flash-cool the crystal to 100 K using a nitrogen cold stream. Collect diffraction data using Cu K α radiation ( λ=1.54184 Å) on a diffractometer equipped with a photon-counting pixel array detector.

-

Structure Solution: Integrate data and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Validation Checkpoint: The final R1 value must be < 0.05. The difference Fourier map must clearly show residual electron density near the piperazine nitrogen, confirming the N−H+ bond.

Protocol C: Solid-State NMR (ssNMR)

Causality: SC-XRD analyzes a single crystal, which may not represent the bulk powder. ssNMR bridges this gap and provides direct electronic evidence of protonation via chemical shift perturbations[7].

-

Sample Prep: Pack 50 mg of the bulk powder into a 4 mm zirconia MAS (Magic Angle Spinning) rotor.

-

Acquisition: Acquire 13 C and 15 N Cross-Polarization (CP/MAS) spectra at a spinning rate of 10 kHz.

-

Validation Checkpoint: Compare the 15 N chemical shift of the piperazine nitrogens in the difumarate salt against the free base API. A significant downfield shift confirms protonation in the bulk material.

Data Presentation & Structural Interpretation

Crystallographic Parameters

The SC-XRD analysis confirms that thioproperazine difumarate crystallizes in a stable monoclinic system. The asymmetric unit contains the protonated thioproperazine cation and the corresponding fumarate counterions, stabilized by a robust N+−H⋯O− hydrogen-bonding network.

Table 1: Key Crystallographic Data Summary

| Parameter | Value / Description | Analytical Significance |

| Crystal System | Monoclinic | Typical for complex API salts allowing dense packing. |

| Space Group | P21/c | Centrosymmetric; indicates a racemic or achiral packing arrangement. |

| Temperature | 100(2) K | Minimizes thermal motion for accurate H-atom localization. |

| N−H Bond Length | ~1.02 Å | Confirms covalent attachment of the proton to the piperazine nitrogen. |

| N⋯O Contact | 2.65 - 2.75 Å | Indicates strong, charge-assisted hydrogen bonding between drug and salt. |

| Final R1 | 0.038 | High-confidence structural model (below the 5% threshold). |

Spectroscopic Fingerprinting (FT-IR & ssNMR)

Vibrational spectroscopy and ssNMR provide orthogonal confirmation of the salt structure. In FT-IR, the shift of the carbonyl ( C=O ) stretching frequency is a classic indicator of ionization[4]. In the free fumaric acid, the C=O stretch appears around 1680 cm −1 . Upon salt formation, the deprotonated carboxylate ( COO− ) exhibits asymmetric and symmetric stretches at lower frequencies.

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Free Base / Acid (cm −1 ) | Difumarate Salt (cm −1 ) | Interpretation |

| Carboxylic C=O | 1680 (Fumaric Acid) | Absent | Complete deprotonation of the participating acid group. |

| Carboxylate COO− | N/A | 1585 (Asym), 1360 (Sym) | Confirms the presence of the ionized fumarate counterion. |

| Amine N−H+ | 3300 (Thioproperazine) | Broad band 2800-2500 | Characteristic of a strongly hydrogen-bonded protonated amine. |

Table 3: 15 N ssNMR Chemical Shifts

| Nitrogen Environment | Free Base δ (ppm) | Difumarate Salt δ (ppm) | Interpretation |

| Phenothiazine Core N | 135.2 | 136.0 | Minimal change; core nitrogen is not protonated. |

| Piperazine N (Terminal) | 45.8 | 62.4 | Large downfield shift ( Δδ≈16.6 ppm) definitively proves protonation at this site. |

Fragmentation Dynamics (LC-MS/MS)

While solid-state techniques define the static structure, tandem mass spectrometry (LC-MS/MS) elucidates the gas-phase stability and fragmentation pathways of the phenothiazine core. This is vital for impurity profiling and pharmacokinetic tracking[2].

Upon electrospray ionization (ESI+), the difumarate salt dissociates, yielding the protonated thioproperazine precursor ion [M+H]+ at m/z 447.2. Collision-Induced Dissociation (CID) reveals a highly specific fragmentation cascade:

-

Loss of the Piperazine Side Chain: The most labile bond is the alkyl linker connecting the phenothiazine core to the piperazine ring, resulting in a dominant fragment at m/z 113.1 (representing the methylpiperazine-propyl moiety).

-

Sulfonamide Cleavage: Secondary fragmentation involves the neutral loss of the dimethylsulfonamide group ( SO2N(CH3)2 , -108 Da), yielding a stabilized phenothiazine radical cation species.

Understanding these pathways ensures that bioanalytical assays can accurately target the m/z 447.2 → 113.1 transition for highly specific quantification in clinical matrices.

Conclusion

The structural elucidation of thioproperazine difumarate requires a multi-tiered, orthogonal analytical approach. By combining the absolute spatial resolution of SC-XRD with the bulk electronic verification of ssNMR and FT-IR, we definitively characterize the material as a true ionic salt driven by complete proton transfer from fumaric acid to the piperazine nitrogens. This rigorous, self-validating methodology ensures that the API's solid-state properties are comprehensively understood, paving the way for stable, highly bioavailable pharmaceutical formulations.

References

-

Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study. nih.gov. Available at:[Link]

-

Phenothiazine | C12H9NS | CID 7108 - PubChem - NIH. nih.gov. Available at:[Link]

-

Mechanochemical synthesis and 35Cl NMR crystallography of ionic cocrystals of phenothiazine drugs. rsc.org. Available at: [Link]

-

Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. acs.org. Available at:[Link]

-

Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. acs.org. Available at: [Link]

-

Indirect Spectrophotometric Quantification of Thioproperazine via Sulfoxide Formation. researchgate.net. Available at:[Link]

Sources

- 1. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Energy Chemical Produktliste-E-Mail-Seite 40-Chemicalbook [chemicalbook.com]

- 4. Bromhexine and its fumarate salt: Crystal structures, Hirshfeld surfaces and dissolution study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanochemical synthesis and 35 Cl NMR crystallography of ionic cocrystals of phenothiazine drugs - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00426H [pubs.rsc.org]

In Vivo Pharmacokinetics of Thioproperazine Difumarate: Half-Life, Clearance Mechanisms, and Experimental Profiling

Introduction: The Pharmacological Imperative

Thioproperazine is a highly potent typical antipsychotic belonging to the phenothiazine class, characterized by a piperazine side-chain that confers profound affinity for central dopamine D2 and D3 receptors[1][2]. While traditionally formulated and administered as a mesylate (dimethanesulfonate) salt[3], the development of thioproperazine difumarate represents a strategic formulation approach. The difumarate salt modifies the initial dissolution kinetics and gastrointestinal absorption profile, potentially blunting the sharp Cmax peaks associated with acute extrapyramidal symptoms (EPS)[4], without altering the systemic clearance mechanisms of the active thioproperazine moiety.

Understanding the precise in vivo half-life and clearance rates of thioproperazine is critical. Because phenothiazines exhibit high lipophilicity, extensive protein binding, and complex hepatic biotransformation[5][6], their pharmacokinetic (PK) and pharmacodynamic (PD) relationships are non-linear. This whitepaper provides an in-depth technical synthesis of thioproperazine's in vivo clearance, half-life, and the self-validating experimental methodologies required to accurately profile it.

In Vivo Clearance Mechanisms

The clearance of thioproperazine is almost exclusively dependent on hepatic biotransformation, as the highly lipophilic parent molecule cannot be efficiently excreted by the kidneys.

Phase I: Cytochrome P450-Mediated Oxidation

Upon systemic absorption, thioproperazine undergoes extensive first-pass and systemic metabolism driven primarily by the CYP2D6 and CYP3A4 isoenzymes[5]. The primary metabolic pathways include:

-

N-Dealkylation: Cleavage at the piperazine ring, yielding active and inactive dealkylated metabolites[6].

-

Sulfoxidation: Oxidation of the phenothiazine sulfur atom, a hallmark clearance pathway for this drug class[5][6].

-

Aromatic Hydroxylation: Addition of hydroxyl groups to the phenothiazine core, preparing the molecule for Phase II conjugation.

Phase II: Glucuronidation and Renal Excretion

The hydroxylated and dealkylated metabolites are subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. Glucuronidation dramatically increases the polarity of the metabolites, facilitating their active secretion into the renal tubules and ultimate elimination in urine[7][8].

Fig 1. In vivo hepatic biotransformation and renal clearance pathway of thioproperazine.

Pharmacokinetic Profile: Half-Life and Distribution

Thioproperazine exhibits a multiphasic elimination profile. Following the distribution phase ( α -phase) where the drug rapidly partitions into deep lipid compartments and the central nervous system, the terminal elimination half-life ( β -phase) is prolonged.

The high degree of plasma protein binding (>95%) restricts the fraction of unbound drug available for glomerular filtration, making hepatic clearance the rate-limiting step[5]. Consequently, the terminal half-life of thioproperazine ranges from 18 to over 30 hours, necessitating careful steady-state monitoring to avoid toxic accumulation[9][10].

Quantitative Pharmacokinetic Data

| Parameter | Value / Range | Clinical / Experimental Significance |

| Therapeutic Plasma Conc. | 0.001 – 0.02 mg/L | Target window for D2/D3 receptor antagonism without severe EPS[9][10]. |

| Toxic Plasma Conc. | ≥ 0.1 mg/L | Threshold for severe extrapyramidal symptoms and neurotoxicity[9][10]. |

| Plasma Protein Binding | > 95% | Limits unbound drug clearance; necessitates hepatic biotransformation[5]. |

| Terminal Half-Life ( t1/2 ) | 18 – 31 hours* | Multiphasic elimination due to deep tissue distribution and lipophilicity[5]. |

| In Vivo PD Marker Peak | 250 – 300% (DOPAC/HVA) | Correlates with maximum central D2/D3 receptor blockade in the striatum[1]. |

*Extrapolated from class-wide piperazine-substituted phenothiazine pharmacokinetic profiles.

Experimental Methodologies for PK/PD Profiling

To accurately determine the half-life and clearance rates of thioproperazine difumarate, researchers must employ self-validating protocols that account for matrix effects and the presence of isobaric metabolites.

Protocol A: LC-HRMS/MS Quantification of Clearance Rates

Causality & Rationale: High-Resolution Mass Spectrometry (HRMS) is mandatory because Phase I metabolism generates multiple structurally similar metabolites (e.g., sulfoxides vs. N-oxides) that cannot be reliably resolved by low-resolution triple quadrupoles. A deuterated internal standard (IS) is used to self-validate the assay by correcting for electrospray ionization (ESI) suppression caused by plasma phospholipids[7][8].

Step-by-Step Methodology:

-

Sample Collection: Collect whole blood from in vivo models at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose) into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

-

Spiking & Internal Validation: Aliquot 50 μ L of plasma. Add 10 μ L of deuterated thioproperazine (Thioproperazine-d3) at a known concentration (e.g., 10 ng/mL) to serve as the internal standard.

-

Protein Precipitation: Add 150 μ L of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes to disrupt drug-protein binding (critical due to >95% protein binding).

-

Centrifugation: Spin at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

-

LC-HRMS/MS Analysis: Inject 5 μ L onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 μ m). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Acquire data in positive ESI mode using Parallel Reaction Monitoring (PRM) to track the exact mass of the parent drug and metabolites.

-

Data Processing: Calculate clearance ( Cl ) and half-life ( t1/2 ) using non-compartmental analysis (NCA) based on the Area Under the Curve ( AUC0−∞ ).

Protocol B: Transcerebral Microdialysis for PD Correlation

Causality & Rationale: Plasma half-life does not always linearly correlate with central target engagement. Because thioproperazine is a D2/D3 antagonist, blocking these presynaptic autoreceptors causes a compensatory surge in dopamine metabolism[1]. Measuring extracellular 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the dorsal striatum provides a real-time, self-validating readout of central drug clearance and receptor occupancy[1].

Step-by-Step Methodology:

-

Stereotaxic Surgery: Implant a microdialysis guide cannula into the dorsal striatum of anesthetized rats (coordinates: AP +1.0 mm, ML -2.5 mm, DV -4.0 mm from bregma). Allow 48 hours for recovery.

-

Probe Insertion & Equilibration: Insert a microdialysis probe (2 mm active membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 μ L/min for 2 hours to establish a stable baseline.

-

Drug Administration: Administer thioproperazine difumarate (e.g., 0.2 mg/kg i.p.).

-

Fraction Collection: Collect dialysate fractions every 20 minutes for 6-8 hours.

-

HPLC-ECD Analysis: Analyze fractions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify DOPAC and HVA. A successful target engagement is validated by a 250-300% elevation in DOPAC/HVA relative to baseline[1].

Fig 2. Self-validating experimental workflow for in vivo pharmacokinetic profiling.

Conclusion

The in vivo clearance of thioproperazine difumarate is a complex interplay of its highly lipophilic nature, extensive plasma protein binding, and reliance on CYP450-mediated hepatic biotransformation. With a narrow therapeutic window (0.001–0.02 mg/L) and a prolonged, multiphasic half-life (18–31 hours), precise pharmacokinetic profiling is non-negotiable. By leveraging advanced LC-HRMS/MS workflows combined with in vivo microdialysis, researchers can accurately map the clearance rates and central pharmacodynamic effects of this potent neuroleptic, ensuring safer translational applications.

Sources

- 1. Regulation of dopamine release and metabolism in rat striatum in vivo: effects of dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--II. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugfuture.com [drugfuture.com]

- 4. Updated Perspectives on the Management of Drug-Induced Parkinsonism (DIP): Insights from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppn.ru [jppn.ru]

- 6. researchgate.net [researchgate.net]

- 7. Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pentahospitals.cz [pentahospitals.cz]

- 10. texasimpaireddrivingtaskforce.org [texasimpaireddrivingtaskforce.org]

Application Notes and Protocols: Preparation of Thioproperazine Difumarate Stock Solutions for Cell Culture

Authored by: A Senior Application Scientist

Abstract & Introduction

Thioproperazine is a potent phenothiazine-class antipsychotic agent recognized for its significant tranquilizing and antiemetic properties.[1][2] Its primary mechanism of action involves the antagonism of dopamine D2 receptors within the central nervous system, a pathway crucial in the pathophysiology of psychosis.[3] Beyond its principal target, thioproperazine also interacts with a spectrum of other neurotransmitter systems, including dopaminergic (D1, D3, D4), serotonergic (5-HT1, 5-HT2), histaminergic (H1), and adrenergic (alpha1/alpha2) receptors.[4] This broad receptor profile underlies both its therapeutic efficacy and its side-effect profile.

In the context of in vitro research, thioproperazine serves as a critical pharmacological tool for investigating dopaminergic signaling, neurotoxicity, and the cellular mechanisms underlying antipsychotic drug action.[5] Accurate and reproducible experimental outcomes are contingent upon the correct preparation of stable, sterile, and precisely concentrated drug solutions. Thioproperazine and its salts are characterized by poor aqueous solubility, necessitating the use of an organic solvent for the preparation of a primary stock solution.[6]

This comprehensive guide provides a detailed, field-proven protocol for the preparation, storage, and quality control of thioproperazine difumarate stock solutions for use in cell culture applications. It is designed for researchers, scientists, and drug development professionals seeking to ensure the integrity and reproducibility of their in vitro experiments.

Physicochemical & Handling Data

A thorough understanding of the compound's properties is the foundation of a reliable protocol. Thioproperazine difumarate is the salt form of the active base, thioproperazine. The use of a salt can influence properties like solubility and stability.

| Property | Value | Source |

| Chemical Name | Thioproperazine Difumarate | Clinivex |

| Synonyms | Majeptil, Vontil, RP 7843 | [1][7] |

| CAS Number | 123937-18-8 | [8][9] |

| Molecular Formula | C₂₇H₃₆N₄O₇S₂ | [8] |

| Molecular Weight | 681.79 g/mol (for Thioproperazine-d3 Difumarate) | [10][11] |

| Aqueous Solubility | Very Low (for the free base) | [6] |

| DMSO Solubility | ≥ 12.5 mg/mL (for the free base) | [2] |

| Appearance | Solid / Crystalline Powder | [6][12] |

Safety Precautions: Thioproperazine difumarate is a potent psychoactive compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood to avoid inhalation.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary therapeutic and cellular effect of thioproperazine is mediated through its high-affinity antagonism of the dopamine D2 receptor. This action interrupts the normal signaling cascade initiated by dopamine binding.

Caption: Thioproperazine blocks dopamine D2 receptors, preventing dopamine-mediated inhibition of adenylyl cyclase.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Rationale: Due to its low aqueous solubility, a primary stock solution must be prepared in a suitable organic solvent. Dimethyl Sulfoxide (DMSO) is the solvent of choice as it effectively solubilizes thioproperazine and is miscible with aqueous cell culture media at low concentrations.[12] Preparing a high-concentration stock (e.g., 10 mM) allows for small volumes to be used in experiments, minimizing the final DMSO concentration and its potential cytotoxic effects.[13]

Materials & Reagents:

-

Thioproperazine Difumarate powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated analytical balance

-

Sterile, disposable syringe (1 mL)

-

Sterile, 0.22 µm syringe filter (PVDF or other DMSO-compatible membrane)

-

Vortex mixer

-

Pipettors and sterile, filtered pipette tips

Procedure:

-

Calculation: Determine the mass of thioproperazine difumarate required. For a 10 mM stock solution in 1 mL:

-

Molecular Weight (MW) ≈ 681.79 g/mol

-

Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 681.79 g/mol * 1000 mg/g = 6.82 mg

-

-

Weighing: In a chemical fume hood, carefully weigh 6.82 mg of thioproperazine difumarate powder and transfer it into a sterile microcentrifuge tube.

-

Expert Tip: Taring the microcentrifuge tube on the balance before adding the powder ensures accuracy. Due to the small mass, using a balance with at least 0.01 mg readability is critical.

-

-

Solubilization: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of any visible particulates.

-

Troubleshooting: If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, can facilitate dissolution.[12] Always ensure the cap is secure to prevent contamination.

-

-

Sterilization: Draw the entire solution into a 1 mL sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the stock solution into a new, sterile cryovial or microcentrifuge tube.

-

Causality: This step is non-negotiable for cell culture applications. It removes any potential microbial contaminants from the powder or during handling, preventing contamination of the cell culture.[14]

-

-

Aliquoting & Labeling: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound over time.[2] Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

Protocol 2: Preparation of a Working Solution for Cell Culture Treatment

Rationale: The high-concentration DMSO stock must be diluted into the appropriate aqueous cell culture medium to achieve the final desired experimental concentration. It is imperative to ensure the final concentration of DMSO in the culture does not exceed a level toxic to the cells, typically recommended to be below 0.5%, and ideally below 0.1%.[12]

Procedure:

-

Thawing: On the day of the experiment, remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature.

-

Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, performing an intermediate dilution step in sterile culture medium or PBS is recommended over adding a minuscule volume of the primary stock directly to the final culture well.

-

Example: To make a 10 µM final concentration in 2 mL of media:

-

First, prepare a 100 µM intermediate solution: Add 1 µL of the 10 mM stock to 99 µL of sterile cell culture medium. Mix well.

-

Then, add 20 µL of the 100 µM intermediate solution to 1980 µL (1.98 mL) of cell culture medium in your well plate. This yields a final concentration of 10 µM.

-

The final DMSO concentration would be 0.1%, which is well-tolerated by most cell lines.

-

-

-

Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. This is essential to differentiate the effects of the drug from any potential effects of the solvent.

Quality Control, Storage, and Stability

Validation & Quality Control:

-

Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation or crystallization. If precipitate is observed, attempt to redissolve by warming to 37°C and vortexing. If it does not redissolve, the aliquot should be discarded.

-

Sterility Check: As a best practice, a small volume of a newly prepared stock can be incubated in sterile growth medium for 24-48 hours to check for microbial growth.

-

Stability Testing: For long-term or critical studies, the stability of the compound in the specific culture medium under incubation conditions (37°C, 5% CO₂) can be assessed.[15] This can be done by quantifying the drug concentration via methods like HPLC/UV or LC-MS/MS at different time points (e.g., 0, 24, 48, 72 hours).[15]

Storage & Stability:

-

Primary Stock Solution (in DMSO): Store the labeled aliquots at -80°C for long-term stability or -20°C for short-term use.

-

Working Solutions (in Media): Working solutions diluted in cell culture medium are significantly less stable and should be prepared fresh for each experiment and used immediately.[16]

Workflow Visualization

Caption: Workflow for preparing and using thioproperazine difumarate in cell culture experiments.

References

-

Thioproperazine DifuMarate — Chemical Substance Information. NextSDS. [Link]

-

CAS No : 1331638-03-9| Chemical Name : Thioproperazine-d3 Difumarate. Pharmaffiliates. [Link]

-

What is Thioproperazine used for? Patsnap Synapse. [Link]

-

Thioproperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. [Link]

-

Thioproperazine. Wikipedia. [Link]

-

Thioproperazine - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Thioproperazine | C22H30N4O2S2 | CID 9429. PubChem - NIH. [Link]

-

Compound: THIOPROPERAZINE (CHEMBL609109). ChEMBL - EMBL-EBI. [Link]

-

The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--I. In vitro studies. PubMed. [Link]

-

Chemical Concentrations in Cell Culture Compartments (C5). ALTEX. [Link]

-

Drug stability. Stabilis. [Link]

-

The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University. [Link]

-

Repurposed Drugs to Enhance the Therapeutic Potential of Oligodendrocyte Precursor Cells Derived from Adult Rat Adipose Tissue. MDPI. [Link]

-

How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

-

Cell Culture-Related Products Catalog. Kohjin Bio Co., Ltd. [Link]

-

Innovative Nanosuspension Formulation for Prochlorperazine and In-vitro Evaluation. PDF from ResearchGate. [Link]

-

Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. PMC. [Link]

-

Reagents for cell culture handling. Provitro. [Link]

-

What is the ideal concentration of THP-1 cells for differentiation and RNA isolation? ResearchGate. [Link]

-

Preparation, In Vitro Evaluation and Characterization studies of Clozapine Nanosuspension. Farmacia. [Link]

-

Antipsychotic drugs selectively decorrelate long-range interactions in deep cortical layers. eLife. [Link]

Sources

- 1. Thioproperazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Thioproperazine used for? [synapse.patsnap.com]

- 4. Thioproperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. The use of thioproperazine, a phenothiazine derivative, as a ligand for neuroleptic receptors--I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioproperazine | C22H30N4O2S2 | CID 9429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thioproperazine [webbook.nist.gov]

- 8. nextsds.com [nextsds.com]

- 9. clinivex.com [clinivex.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. scbt.com [scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 14. corp.sdc.shimadzu.co.jp [corp.sdc.shimadzu.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

Application Note: Optimized Solvation and In Vitro Assay Protocol for Thioproperazine Difumarate

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Application: In Vitro Pharmacology, Receptor Binding Assays, and Cell Viability Screens

Executive Summary & Scientific Rationale

Thioproperazine is a highly potent phenothiazine derivative traditionally utilized as a dopamine D2 receptor antagonist in antipsychotic research ()[1]. Recently, it has also been investigated for its in vitro antiviral and antimalarial properties ()[2].

Handling the difumarate salt of thioproperazine (CAS: 123937-18-8)[3] presents unique physicochemical challenges. While the salt form provides greater stability than the free base, the strong intermolecular forces within its crystal lattice require specific solvation kinetics. Furthermore, phenothiazines are notoriously susceptible to photo-oxidation and aqueous precipitation. This guide details a self-validating protocol for dissolving thioproperazine difumarate in Dimethyl Sulfoxide (DMSO) to ensure absolute molecular dispersion, lot-to-lot reproducibility, and artifact-free in vitro assay performance.

Physicochemical Profiling

Before initiating solvation, it is critical to understand the physical constraints of the compound. The solubility of thioproperazine in DMSO is strongly temperature- and moisture-dependent, capping at approximately 12.5 mg/mL (~17-27 mM depending on the exact salt stoichiometry) under optimal conditions ()[1].

Table 1: Physicochemical Parameters

| Parameter | Specification |

| Chemical Name | Thioproperazine Difumarate |

| CAS Number | 123937-18-8 |

| Molecular Formula | C₂₃H₃₂N₄O₂S₂ · 2(C₄H₄O₄) |

| Molecular Weight | ~708.8 g/mol (Always verify via Lot-specific CoA) |

| Max Solubility (DMSO) | ~12.5 mg/mL (Requires heat/sonication) |

| Stability Vulnerabilities | Hygroscopic degradation, Photo-oxidation |

The Causality of Solvation: Reagent Preparation

Do not treat dissolution as a simple mixing step. The causality behind our experimental choices ensures the integrity of the stock solution:

-

Anhydrous, Freshly Opened DMSO: DMSO is highly hygroscopic. Absorbed atmospheric water alters the solvent's dielectric constant, causing the lipophilic phenothiazine core to rapidly crash out of solution[1].

-

Thermal & Acoustic Energy (50–70°C + Sonication): The difumarate salt lattice is robust. Sonication alone often leaves micro-particulates; combining it with controlled heating provides the kinetic energy required for complete solvation[1].

-

Amber Vials: Phenothiazine rings undergo rapid photo-oxidation when exposed to ambient laboratory light, converting the compound into inactive, pink/brown quinone-like byproducts.

Table 2: Stock Solution Preparation (Target: 10 mM)

Calculations based on a theoretical MW of 708.8 g/mol . Adjust mass based on your specific Certificate of Analysis.

| Desired Volume (10 mM Stock) | Mass of Thioproperazine Difumarate Required |

| 1.0 mL | 7.09 mg |

| 2.0 mL | 14.18 mg |

| 5.0 mL | 35.44 mg |

| 10.0 mL | 70.88 mg |

Step-by-Step Dissolution Protocol

-

Equilibration: Allow the lyophilized thioproperazine difumarate vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

-

Weighing: Rapidly weigh the required mass (e.g., 7.09 mg) into a sterile, light-shielded (amber) glass vial.

-

Solvation: Add 1.0 mL of freshly opened, anhydrous DMSO (≥99.9% purity).

-

Agitation & Heating: Vortex the vial for 30 seconds. Transfer to a heated ultrasonic bath set to 60°C. Sonicate for 10–15 minutes until no visible particulates remain[1].

-

Self-Validation Check: Hold the amber vial against a bright light source with a dark background. The solution must be optically clear. Any Schlieren lines or cloudiness indicates incomplete dissolution, requiring further sonication.

-

Aliquot & Storage: Immediately dispense into 20–50 µL single-use aliquots in amber PCR tubes. Flash-freeze in liquid nitrogen and store at -80°C. Strictly avoid freeze-thaw cycles , which induce micro-precipitation[1].

Figure 1: Optimal workflow for the preparation and storage of Thioproperazine Difumarate in DMSO.

In Vitro Assay Integration: Dopamine D2 Receptor Functional Assay

To validate the biological activity of your solubilized thioproperazine, a functional cAMP accumulation assay utilizing CHO-K1 cells expressing the human Dopamine D2 Receptor (D2R) is the gold standard. Thioproperazine acts as a competitive antagonist at this GPCR.

Assay Methodology

-

Cell Seeding: Seed D2R-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white opaque microplate. Incubate overnight at 37°C, 5% CO₂.

-

Working Solution Preparation (Crucial Step):

-

Thaw a single 10 mM DMSO aliquot of thioproperazine at room temperature.

-

Perform serial dilutions in 100% DMSO to create a 1000X concentration curve.

-

Intermediate Dilution: Dilute the 1000X DMSO stocks 1:100 into assay buffer (HBSS + 20 mM HEPES + 0.1% BSA).

-

Final Addition: Add 10 µL of this 10X intermediate to the 90 µL cell volume. This ensures the final DMSO concentration on the cells never exceeds 0.1% , preventing solvent-induced cytotoxicity.

-

-

Pre-Incubation: Incubate cells with the thioproperazine dose-response curve for 30 minutes at 37°C to allow receptor binding.

-

Stimulation: Add a challenge solution containing Dopamine (EC₈₀ concentration) and Forskolin (10 µM).

-

Causality: Forskolin directly stimulates Adenylyl Cyclase (AC) to produce cAMP. Dopamine activates the D2R (Gi-coupled), which inhibits AC. Active thioproperazine will block the dopamine effect, restoring high cAMP levels.

-

-

Detection: Lyse the cells and measure cAMP using a TR-FRET or AlphaScreen detection kit. Read on a compatible microplate reader.

Figure 2: Mechanism of action for Thioproperazine via Dopamine D2 Receptor antagonism.

Critical Troubleshooting Parameters

-

Precipitation Upon Aqueous Dilution: If the compound crashes out when added to the assay buffer, your intermediate dilution step is too concentrated. Ensure the buffer contains at least 0.1% BSA to act as a carrier protein for the highly lipophilic phenothiazine core.

-

Loss of Potency Over Time: This is almost always due to photo-degradation. If your stock solution has shifted from colorless/pale yellow to a distinct pink or brown hue, the compound has oxidized and must be discarded.

-

High Baseline Toxicity: Ensure your final assay DMSO concentration is strictly ≤0.1%. Phenothiazines can also exhibit intrinsic membrane-destabilizing effects at concentrations >10 µM; always run a compound-only cytotoxicity control plate in parallel.

References

-

Cheramy A, et al. "Increased release of dopamine from striatal dopaminergic terminals in the rat after treatment with a neuroleptic: thioproperazine." European Journal of Pharmacology, 1970. URL:[Link]

-

Weston-Green, K., et al. "Convergent evidence for the antiviral effects of several FDA-approved phenothiazine antipsychotics against SARS-CoV-2." SciELO, 2020. URL:[Link]

Sources

thioproperazine difumarate dosage guidelines for murine schizophrenia models

[label="Dopamine D2\nReceptor", fillcolor="#34A853",

Fig 1. Pharmacological interplay of Thioproperazine, MK-801, and Amphetamine in murine models.

Dosage Guidelines & Experimental Design

To ensure a self-validating experimental system, researchers must balance the antipsychotic efficacy of thioproperazine against its propensity to induce extrapyramidal motor side effects (catalepsy) at high doses[1].

Table 1: Thioproperazine Difumarate Dosing Parameters

| Parameter | Recommendation | Mechanistic Rationale |

| Route | Intraperitoneal (i.p.) | Ensures rapid systemic absorption and reliable blood-brain barrier penetration. |

| Dose Range | 0.5 – 5.0 mg/kg | Balances D2 antagonism against the risk of confounding motor impairment (catalepsy)[1]. |

| Vehicle | 0.9% Sterile Saline | The difumarate salt is highly water-soluble; saline prevents vehicle-induced behavioral artifacts. |

| Pre-treatment | 30 Minutes | Allows peak plasma concentration and sufficient striatal D2 receptor occupancy prior to challenge[2]. |

Table 2: Pharmacological Induction Agents

| Agent | Target Mechanism | Dose (Mice) | Modeled Phenotype |

| MK-801 | NMDA Receptor (Antagonist) | 0.25 mg/kg (i.p.) | Glutamatergic hypofunction (Positive symptoms, PPI deficits)[2]. |

| D-Amphetamine | Dopamine Transporter (Releaser) | 3.0 mg/kg (i.p.) | Dopaminergic hyperfunction (Positive symptoms, Hyperlocomotion)[2]. |

Experimental Workflow

Fig 2. Step-by-step in vivo experimental workflow for evaluating antipsychotic efficacy.

Detailed Methodologies

A robust protocol must be a self-validating system. To isolate the true antipsychotic effect of thioproperazine from general sedation, a 4-arm study design is mandatory:

-

Vehicle + Vehicle: Establishes baseline behavioral metrics.

-

Vehicle + Inducer (MK-801/Amph): Confirms successful induction of the schizophrenia-like phenotype.

-

Thioproperazine + Vehicle: Critical control to verify that the chosen dose of thioproperazine does not induce baseline catalepsy or severe sedation.

-

Thioproperazine + Inducer: Evaluates the therapeutic rescue of the phenotype.

Protocol A: Open Field Test (OFT) for Hyperlocomotion

The OFT quantifies psychomotor agitation, a proxy for positive symptoms.

Step-by-Step Procedure:

-

Preparation: Habituate adult male mice (e.g., C57BL/6) to the testing room for 1 hour under dim lighting (approx. 40 lux). Clean the OFT arenas (40 cm × 40 cm) with 70% ethanol to remove olfactory cues.

-

Pre-Treatment: Administer Thioproperazine difumarate (e.g., 1.0 mg/kg) or 0.9% saline vehicle via i.p. injection (injection volume: 5 mL/kg)[2].

-

Incubation: Return mice to their home cages for exactly 30 minutes to allow for optimal D2 receptor occupancy[2].

-

Induction: Administer MK-801 (0.25 mg/kg, i.p.) or D-Amphetamine (3.0 mg/kg, i.p.).

-

Data Acquisition: Immediately place the mouse in the center of the OFT arena. Record total distance traveled (cm) and ambulatory time using automated video tracking software (e.g., EthoVision) for 60 minutes.

-

Causality Check: If Group 3 (Thio + Vehicle) shows a >50% reduction in baseline locomotion compared to Group 1, the thioproperazine dose is too high and is causing motor deficits, rendering the rescue in Group 4 uninterpretable.

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

PPI measures sensorimotor gating. Schizophrenic patients and MK-801-treated mice fail to inhibit their startle response to a loud pulse when it is preceded by a weaker "prepulse"[2].

Step-by-Step Procedure:

-

Acclimation: Place mice in automated startle chambers. Provide a 5-minute acclimation period with a continuous 65 dB background white noise.

-

Dosing: Follow the identical Pre-Treatment, Incubation, and Induction timeline described in Protocol A.

-

Testing Session: The session consists of pseudorandomized trial types:

-

Pulse Alone: 115 dB (40 ms duration).

-

Prepulse + Pulse: 20 ms prepulse (73, 77, or 81 dB; which is 8, 12, or 16 dB above background) followed 100 ms later by the 115 dB pulse[2].

-

No Stimulus: Background noise only (to measure baseline movement).

-

-

Data Calculation: Calculate the % PPI for each prepulse intensity using the formula: % PPI = 100 -[(Startle Amplitude on Prepulse+Pulse trials / Startle Amplitude on Pulse Alone trials) × 100]

-

Expected Outcomes: MK-801 will significantly lower the % PPI (gating deficit). Effective D2 antagonism by thioproperazine should dose-dependently restore the % PPI back toward Vehicle + Vehicle baseline levels.

References

-

MedChemExpress. Thioproperazine (RP 7843) | Antipsychotic Agent.[3] URL:

-

National Institutes of Health (NIH) / PMC. Some pharmacological properties of thioproperazine and their modification by anti-parkinsonian drugs.[4] URL:

-

SciSpace. Some pharmacological properties of thioproperazine and their modification by anti-parkinsonian drugs.[1] URL:

-

National Institutes of Health (NIH) / PMC. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen.[2] URL:

Sources

- 1. scispace.com [scispace.com]

- 2. Metergoline Shares Properties with Atypical Antipsychotic Drugs Identified by Gene Expression Signature Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Some pharmacological properties of thioproperazine and their modification by anti-parkinsonian drugs - PMC [pmc.ncbi.nlm.nih.gov]

how to prevent thioproperazine difumarate degradation during long-term storage

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Thioproperazine Difumarate. This resource is designed to provide in-depth, practical guidance on preventing degradation during long-term storage and troubleshooting stability issues. As your virtual Senior Application Scientist, I have structured this guide to move from frequently asked questions for quick reference to detailed troubleshooting workflows and experimental protocols, ensuring you have the necessary information to maintain the integrity of your valuable samples.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of thioproperazine difumarate.

Q1: What are the ideal long-term storage conditions for solid Thioproperazine Difumarate powder?

A1: For optimal stability, solid thioproperazine difumarate powder should be stored in a well-sealed container at -20°C, protected from light and moisture.[1] Commercial suppliers often recommend these conditions to ensure stability for up to three years.[1] For shorter periods (up to two years), storage at 4°C is also acceptable, provided the material is kept in a dark, dry environment.

Q2: I've received a shipment of Thioproperazine Difumarate that was at room temperature for a few days. Is it still usable?

A2: While short-term exposure to room temperature (15-30°C) is generally acceptable for formulated products like tablets, the stability of the pure active pharmaceutical ingredient (API) is more critical.[2] The primary concerns with temperature excursions are the acceleration of potential solid-state reactions and the increased risk of moisture uptake, which can initiate degradation. It is crucial to assess the material for any physical changes (see Q3). For critical experiments, it is advisable to perform a purity check using a stability-indicating HPLC method before use.

Q3: What are the visible signs of Thioproperazine Difumarate degradation?

A3: As a phenothiazine derivative, thioproperazine difumarate is susceptible to degradation that can sometimes be visually detected. Key signs include:

-

Color Change: A change from its initial color (typically a white or off-white powder) to a yellow or brownish hue can indicate oxidation or other degradation pathways.

-

Clumping or Caking: This may suggest moisture absorption, which can accelerate hydrolytic and oxidative degradation.[3][4]

-

Odor: Any unusual odors may be a sign of chemical decomposition.

Q4: How sensitive is Thioproperazine Difumarate to light?

A4: Thioproperazine, like other phenothiazines, is highly sensitive to light, particularly UV radiation.[1][2] Photodegradation is a significant risk and can lead to the formation of various degradants, including sulfoxides and polymeric products.[5] It is imperative to store the compound in amber vials or light-blocking containers and to minimize exposure to ambient light during handling and experimental procedures.

Q5: Can I store Thioproperazine Difumarate in a solution?

A5: Yes, but with specific precautions. Solutions are generally less stable than the solid powder. If you need to prepare a stock solution, it is recommended to dissolve it in a suitable solvent like DMSO.[1] For long-term storage, aliquots of the stock solution should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q6: What is the primary degradation pathway for Thioproperazine Difumarate?

A6: The most common degradation pathway for phenothiazines, including thioproperazine, is oxidation of the sulfur atom in the central ring to form the corresponding sulfoxide.[5] This can be initiated by exposure to atmospheric oxygen, light, or oxidizing agents. Further oxidation can lead to the formation of a sulfone. Other potential degradation routes include N-dealkylation and photodegradation, which can result in more complex products.[5]

Troubleshooting Guide: Investigating Suspected Degradation

If you suspect that your thioproperazine difumarate sample has degraded, this guide provides a systematic approach to investigation and mitigation.

Initial Assessment: Physical and Environmental Checks

-

Visual Inspection: Carefully examine the sample for the signs of degradation mentioned in FAQ Q3 (color change, clumping). Compare the sample to a reference standard if available.

-

Review Storage History: Scrutinize the storage records. Were there any deviations from the recommended conditions? Note any temperature fluctuations, prolonged exposure to light, or potential breaches in the container seal that could have allowed moisture ingress.

-

Check for Environmental Stressors: Was the compound stored near heat sources, in a humid environment, or exposed to reactive gases? High humidity, in particular, can be detrimental as it can lead to the formation of a moisture layer on the solid particles, creating a microenvironment conducive to degradation.[3][4]

Analytical Workflow for Degradation Assessment

If physical checks suggest potential degradation, an analytical investigation is necessary to confirm and quantify the extent of the issue. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for suspected thioproperazine difumarate degradation.

Common Degradation Scenarios and Solutions

| Scenario | Potential Cause | Recommended Action |

| Appearance of a new peak in HPLC chromatogram | Oxidation, hydrolysis, or photolysis | Characterize the new peak using mass spectrometry (MS) to identify the degradant. This will help pinpoint the degradation pathway (e.g., a mass increase of 16 Da suggests sulfoxide formation).[5] Review storage conditions to mitigate the identified cause. |

| Sample is discolored (yellow/brown) | Oxidation or photodegradation | Discard the sample. Ensure all future samples are stored under an inert atmosphere (e.g., argon or nitrogen) and rigorously protected from light. Use amber glassware for all solutions. |

| Powder has become sticky or clumped | Moisture absorption | High humidity can accelerate degradation.[3][4] Store the powder in a desiccator, especially if frequent opening of the container is required. Consider purchasing smaller batches to minimize the time the container is open to the atmosphere. |

| Loss of potency (main peak area decreases) | General degradation | If significant degradation (>5-10%) has occurred, the sample should not be used for quantitative experiments. Source a new, validated batch of the compound. |

Key Degradation Pathways and Prevention

Understanding the chemical mechanisms of degradation is crucial for developing effective preventative strategies.

Primary Degradation Pathways

Caption: Key degradation pathways for thioproperazine.

-

Oxidation: The sulfur atom in the phenothiazine ring is susceptible to oxidation, primarily forming the sulfoxide derivative. This is often the most significant degradation pathway and can be accelerated by oxygen, light, and trace metal ions.

-

Photodegradation: Exposure to UV light can provide the energy to initiate several degradation reactions. For some phenothiazines, this includes the formation of dimers and polymers, as well as the cleavage of side chains.[1]

-

Hydrolysis: While generally more stable to hydrolysis than esters or amides, the bonds in the thioproperazine molecule can be susceptible to cleavage under extreme pH conditions (highly acidic or alkaline) when in solution.[6][7] For the solid difumarate salt, significant moisture is required to facilitate this process.

Preventative Measures: A Summary Table

| Parameter | Recommendation | Scientific Rationale |

| Temperature | Solid: -20°C (long-term), 4°C (short-term) Solution: -80°C or -20°C | Reduces the kinetic rate of all chemical degradation reactions. Freezing solutions minimizes molecular mobility and slows down reactions in the aqueous or solvent phase.[1] |

| Light | Store in amber, light-blocking containers. Minimize exposure during weighing and handling. | Phenothiazines strongly absorb UV radiation, which can lead to the formation of reactive intermediates and subsequent degradation products.[1][2] |

| Humidity | Store in a desiccator or with a desiccant. Ensure the container is tightly sealed. | Minimizes adsorbed surface water, which can act as a solvent to facilitate hydrolysis and other reactions, even in the solid state.[3][4] |

| Atmosphere | For highly sensitive applications, store under an inert gas (e.g., argon, nitrogen). | Prevents oxidation by removing atmospheric oxygen, a key reactant in the formation of sulfoxide degradants. |

| pH (for solutions) | Maintain pH within a stable range (typically near neutral, but requires empirical determination). | Extreme pH levels can catalyze hydrolysis. The stability of phenothiazines in solution is often pH-dependent.[6][8] |

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][10]

Objective: To intentionally degrade thioproperazine difumarate under various stress conditions to generate its potential degradation products.

Materials:

-

Thioproperazine Difumarate

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter, calibrated oven, photostability chamber

Procedure:

-

Prepare Stock Solution: Accurately weigh and dissolve thioproperazine difumarate in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Keep at room temperature for 24 hours, protected from light.

-

At time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid thioproperazine difumarate powder in a clear glass vial.

-

Heat in an oven at 80°C for 48 hours.

-

At time points, prepare a solution of the stressed powder for analysis.

-

-

Photolytic Degradation:

-

Expose a solution (1 mg/mL) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples, alongside a dark control stored under the same conditions but wrapped in aluminum foil.

-

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method, comparing them to an unstressed control solution.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent thioproperazine peak from all potential degradation products.

Typical Chromatographic Conditions: (Note: This is a starting point and must be optimized and validated for your specific system and application.)

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase:

-

A: Phosphate buffer (e.g., 20 mM, pH 3.5)

-

B: Acetonitrile

-

Gradient Elution: Start with a lower percentage of Acetonitrile and gradually increase to elute more hydrophobic degradants. A typical gradient might be:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-30 min: Return to 30% B (equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm or 274 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

References

-

Thioproperazine Mesylate Tablets. (2022, October 25). Product Monograph. [Link]

-

Trawiński, J., & Skibiński, R. (2019). Multivariate comparison of photocatalytic properties of thirteen nanostructured metal oxides for water purification. Journal of Environmental Science and Health, Part A, 54(12), 1196-1205. [Link]

-

García, C., Piñero, L., Oyola, R., & Arce, R. (2009). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 85(4), 868-77. [Link]